(S)-3-Methyl-pentanoic acid
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about the type of compound it is (e.g., organic, inorganic, acid, base, salt, etc.) .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods and computational models .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying its reactivity, what products are formed during the reaction, and under what conditions the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Industrial Applications : Valeric acid and its derivatives have been utilized in the production of fragrances for beauty care products, soaps, and detergents. They are also used as plasticizers, highlighting their utility in industrial processes (Chen, Chung, & Lee, 2016).
Electrochemical Applications : Derivatives of isoleucine including (S)-3-Methyl-pentanoic acid have been synthesized and used to improve the electrochemical properties of conductive polymers, showcasing their potential in energy storage materials (Kowsari, Ehsani, Assadi, & Safari, 2018).
Biofuel Production : Research on microbial strains for the production of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates indicates potential applications in biofuel production (Cann & Liao, 2009).
Sustainable Chemical Production : Studies have explored the conversion of γ-valerolactone, derived from biomass, into pentanoic acid using sustainable methods, which is significant for eco-friendly chemical manufacturing processes (Al‐Naji et al., 2020).
Pain Treatment Research : Lipoic acid, a derivative of pentanoic acid, has been investigated for its role in treating pain disorders, specifically in how it modulates ion channels in pain pathways (Lee et al., 2009).
Polymer Science : this compound derivatives have been used in the synthesis of functionalized polymers, demonstrating their relevance in the field of polymer science (Dalil et al., 2000).
Oxidation Processes in Chemical Synthesis : Research has focused on the oxidation of valeraldehyde to valeric acid, showcasing its importance in the synthesis of industrial compounds such as lubricants and biodegradable solvents (Ghosh, Sar, Malik, & Saha, 2015).
Analytical Chemistry : Pentanoic acid has been studied for its role in the volatile composition of saliva as a potential biomarker for breast cancer diagnosis, indicating its application in medical diagnostics (Cavaco et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDLTISMCAULB-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348996 | |
Record name | (S)-3-Methyl-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-92-3 | |
Record name | (3S)-3-Methylpentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1730-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-3-Methyl-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Methyl-pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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